N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O/c1-5-14(6-2)22-12(4)15(10-20-22)17(23)21-11(3)16-8-7-13(18)9-19-16/h7-11,14H,5-6H2,1-4H3,(H,21,23)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWHFHBTORAQSE-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=C(C=N1)C(=O)NC(C)C2=NC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)N1C(=C(C=N1)C(=O)N[C@@H](C)C2=NC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions at the methyl groups or the pyrazole ring, forming hydroxyl or carbonyl derivatives.
Reduction: Reduction of the fluoropyridine moiety or the pyrazole ring could yield corresponding amines or dihydropyrazoles.
Substitution: Electrophilic or nucleophilic substitutions might occur at the fluoropyridine or pyrazole ring, leading to various derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common reagents include KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminum hydride) under anhydrous conditions.
Substitution: Reagents like halogenating agents, alkylating agents, or nucleophiles such as Grignard reagents and organolithium compounds under specific solvents and temperatures.
Major Products Formed:
Oxidized derivatives: Hydroxyl, carbonyl compounds.
Reduced derivatives: Amines, dihydropyrazoles.
Substituted derivatives: Varied compounds depending on the substituent introduced.
Chemistry:
Used as a building block for synthesizing more complex molecules.
Serves as a model compound for studying reaction mechanisms and kinetics.
Biology:
Investigated for its potential as a bioactive molecule in various biological assays.
Studied for its interactions with proteins and enzymes.
Medicine:
Evaluated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Examined for its pharmacokinetic and pharmacodynamic profiles.
Industry:
Utilized in the development of novel materials with specific properties.
Applied in agricultural chemistry for creating new pesticides or herbicides.
Mechanism of Effect:
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, modulating their activity.
May act as an inhibitor, activator, or substrate for specific biochemical pathways.
Molecular Targets and Pathways:
Targets might include kinases, proteases, or transcription factors.
Pathways influenced could involve signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Uniqueness:
The specific combination of pyrazole, fluoropyridine, and amide moieties makes this compound unique in terms of its physical properties, chemical reactivity, and biological activity.
Exhibits a distinctive pharmacophore that may lead to selective biological effects not observed with similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
